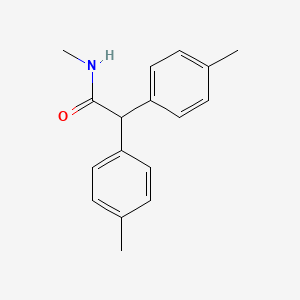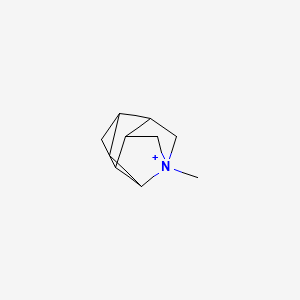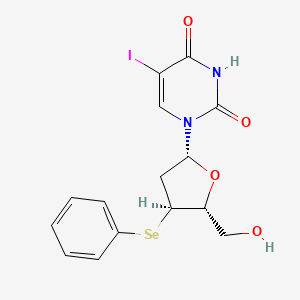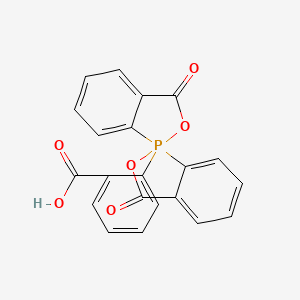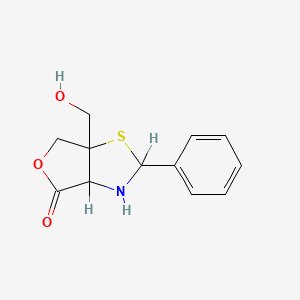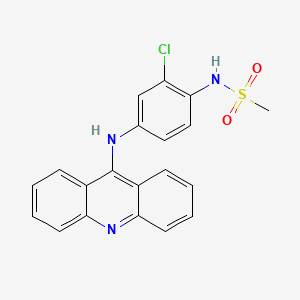
Methanesulfonanilide, 2'-chloro-4'-(9-acridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- is a synthetic compound known for its unique chemical structure and significant applications in scientific research. It is a derivative of acridine, a class of compounds known for their biological activity, particularly in the field of anticancer research .
Preparation Methods
The synthesis of Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with methanesulfonyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- involves its intercalation into DNA base pairs. This interaction disrupts the normal function of DNA, inhibiting the activity of nucleic acid polymerizing enzymes and ultimately leading to cell death. The compound targets both AT and GC base pairs, altering the template properties of DNA .
Comparison with Similar Compounds
Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- is unique due to its specific chemical structure and biological activity. Similar compounds include:
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine derivative with similar anticancer properties.
Methanesulfonanilide, 4’-((2-chloro-9-acridinyl)amino)-: A structurally related compound with comparable chemical properties. The uniqueness of Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- lies in its specific substitution pattern and its potent biological activity, making it a valuable compound in research and potential therapeutic applications.
Properties
CAS No. |
72738-95-5 |
|---|---|
Molecular Formula |
C20H16ClN3O2S |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)-2-chlorophenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-27(25,26)24-19-11-10-13(12-16(19)21)22-20-14-6-2-4-8-17(14)23-18-9-5-3-7-15(18)20/h2-12,24H,1H3,(H,22,23) |
InChI Key |
XLQKPBXTITXAHG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



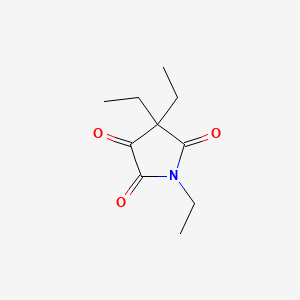
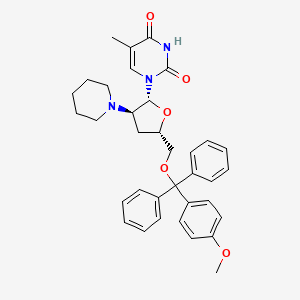
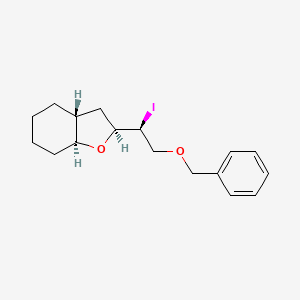

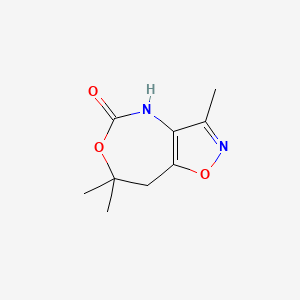

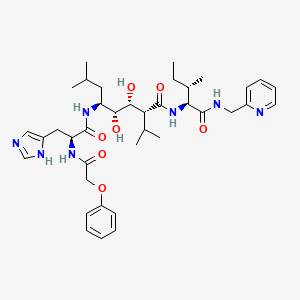
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
